molecular formula C15H24O10 B191374 Harpagide CAS No. 6926-08-5

Harpagide

Cat. No. B191374
CAS RN: 6926-08-5
M. Wt: 364.34 g/mol
InChI Key: XUWSHXDEJOOIND-ZATIHQEFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Harpagide is characterized as an iridoid glycoside, which is a product of the mevalonate pathway present in the metabolism of eukaryotes, archaea, and some bacteria .


Synthesis Analysis

Harpagide, a natural product, promotes synaptic vesicle release as measured by nanoelectrode amperometry . It efficiently enhances synaptic DA release and restores DA release at normal levels from injured neurons in PD model . It also inhibits the phosphorylation and aggregation of α-synuclein by alleviating the intracellular reactive oxygen level .


Molecular Structure Analysis

The molecular formula of Harpagide is C15H24O10 . Its average mass is 364.345 Da and its monoisotopic mass is 364.136932 Da .


Chemical Reactions Analysis

Harpagide promotes vesicular synaptic function, hence leading to increased release, through inhibition of ROS-induced phosphorylation of α-Syn .


Physical And Chemical Properties Analysis

Harpagide has a molecular weight of 364.35 . It is stable if stored as directed and should be kept away from strong oxidizing agents .

Scientific Research Applications

Neuroscientific Research

Harpagide has shown promise in the field of neuroscience, particularly in the protection of dopaminergic (DAergic) neurons . It promotes synaptic vesicle release and maintains vesicle exocytosis at normal levels. Additionally, it suppresses alpha-synuclein phosphorylation in primary DAergic neurons by inhibiting reactive oxygen species (ROS) production, which is crucial since ROS has been reported to induce mitochondrial dysfunction .

Anti-inflammatory Applications

As an anti-inflammatory agent, Harpagide acts through the significant inhibitory effect of its hydrolyzed product on the inflammatory factor cyclooxygenase (COX)-2 activity . This suggests that Harpagide might prevent mitochondrial dysfunction and enhance mitochondrial antioxidant defense .

Analgesic and Antirheumatic Effects

Harpagide and its derivatives are also recognized for their valuable medicinal properties, such as analgesic and potential antirheumatic effects. This has led to a demand for searching plant species containing these iridoids or developing biotechnological methods to obtain the compounds .

Mechanism of Action

Target of Action

Harpagide, a natural product found in the plant Harpagophytum procumbens , is known to target cyclooxygenases 1 and 2 (COX-1/2) and dopaminergic (DAergic) neurons . COX-1/2 are key enzymes in the arachidonic acid pathway and play a crucial role in the inflammatory response . DAergic neurons are involved in the release of the neurotransmitter dopamine .

Mode of Action

Harpagide interacts with its targets by inhibiting the activity of COX-1/2 , which results in a reduction in the production of prostaglandins, key mediators of inflammation . Additionally, harpagide has been shown to enhance the release of dopamine from DAergic neurons .

Biochemical Pathways

Harpagide affects the arachidonic acid pathway by inhibiting COX-1/2 . This leads to a decrease in the production of prostaglandins, thereby reducing inflammation . Furthermore, harpagide promotes the release of dopamine in DAergic neurons, which is crucial for neuron-neuron communication .

Pharmacokinetics

It is known that harpagide can effectively enhance synaptic dopamine release

Result of Action

The inhibition of COX-1/2 by harpagide leads to a reduction in inflammation, making it useful in the treatment of rheumatic complaints . Additionally, by promoting the release of dopamine, harpagide can restore dopamine levels in injured neurons, offering potential benefits for neurodegenerative disorders like Parkinson’s disease .

Action Environment

The action of harpagide can be influenced by various environmental factors. For instance, oxidative stress can affect the efficacy of harpagide in inhibiting the aggregation of α-synuclein, a protein implicated in Parkinson’s disease . Understanding these environmental influences is crucial for optimizing the therapeutic use of harpagide.

Safety and Hazards

Harpagide is harmful if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment and ensure adequate ventilation .

Future Directions

Harpagide may be transported throughout plants for the biosynthesis of harpagoside and harpagoside-related metabolites . It offers promising avenues for preventive or therapeutic interventions against PD and other neurodegenerative disorders .

properties

IUPAC Name

(1S,4aS,5R,7S)-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4a,5,7-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O10/c1-14(21)4-7(17)15(22)2-3-23-13(11(14)15)25-12-10(20)9(19)8(18)6(5-16)24-12/h2-3,6-13,16-22H,4-5H2,1H3/t6-,7-,8-,9+,10-,11?,12+,13+,14+,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUWSHXDEJOOIND-ZATIHQEFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C2(C1C(OC=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(C[C@H]([C@]2(C1[C@@H](OC=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6926-08-5
Record name [1S-(1α,4aα,5α,7α,7aα)]-1,4a,5,6,7,7a-hexahydro-4a,5,7-trihydroxy-7-methylcyclopenta[c]pyran-1-yl β-D-glucopyranoside
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.318
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Harpagide
Reactant of Route 2
Harpagide
Reactant of Route 3
Harpagide
Reactant of Route 4
Harpagide
Reactant of Route 5
Harpagide
Reactant of Route 6
Harpagide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.